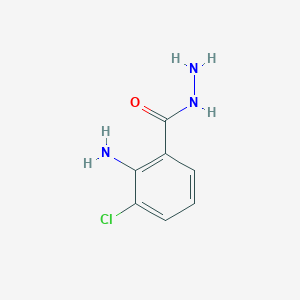
1-(2-oxoethyl)cyclopropane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Oxoethyl)cyclopropane-1-carbonitrile (OECC) is a synthetic, organic compound that has been widely used in scientific research due to its unique properties. OECC is a cyclic compound composed of a cyclopropane ring and a carbonitrile group, and is typically synthesized from ethyl acetate, an ester of acetic acid. OECC is a versatile compound that can be used in a variety of research applications, including as a reagent for the synthesis of other compounds and as a catalyst for chemical reactions. In addition, OECC has a number of biochemical and physiological effects that have been studied in recent years.
Scientific Research Applications
1-(2-oxoethyl)cyclopropane-1-carbonitrile has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of other compounds, such as 1,2-dioxolanes, and as a catalyst for chemical reactions, such as the synthesis of 1,2-dioxolanes from ethyl acetate. In addition, 1-(2-oxoethyl)cyclopropane-1-carbonitrile has been used in the synthesis of a variety of other compounds, including 1,2-dioxolanes, 1,2-dioxanes, and 1,2-dioxanes.
Mechanism of Action
The mechanism of action of 1-(2-oxoethyl)cyclopropane-1-carbonitrile is not fully understood. However, it is believed that the cyclopropane ring of 1-(2-oxoethyl)cyclopropane-1-carbonitrile is capable of forming a complex with a variety of compounds, including nucleic acids, proteins, and other biomolecules. This complex is believed to be responsible for the biochemical and physiological effects of 1-(2-oxoethyl)cyclopropane-1-carbonitrile.
Biochemical and Physiological Effects
1-(2-oxoethyl)cyclopropane-1-carbonitrile has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of certain types of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In addition, 1-(2-oxoethyl)cyclopropane-1-carbonitrile has been found to have anti-fungal activity, as well as antiviral activity against certain viruses, including the human immunodeficiency virus (HIV).
Advantages and Limitations for Lab Experiments
1-(2-oxoethyl)cyclopropane-1-carbonitrile has a number of advantages and limitations for laboratory experiments. One advantage of 1-(2-oxoethyl)cyclopropane-1-carbonitrile is that it is relatively inexpensive and easily obtained. In addition, 1-(2-oxoethyl)cyclopropane-1-carbonitrile is highly soluble in water, making it easy to use in a variety of laboratory experiments. However, 1-(2-oxoethyl)cyclopropane-1-carbonitrile is also highly reactive, and must be handled with care to avoid accidental exposure to hazardous fumes.
Future Directions
The potential applications of 1-(2-oxoethyl)cyclopropane-1-carbonitrile are still being explored. One possible future direction for 1-(2-oxoethyl)cyclopropane-1-carbonitrile research is to investigate its potential as an antimicrobial agent. In addition, further research into the mechanism of action of 1-(2-oxoethyl)cyclopropane-1-carbonitrile may lead to the development of new compounds with similar properties. Finally, further research into the biochemical and physiological effects of 1-(2-oxoethyl)cyclopropane-1-carbonitrile may lead to the development of new therapeutic agents.
Synthesis Methods
1-(2-oxoethyl)cyclopropane-1-carbonitrile can be synthesized from ethyl acetate via a two-step process. In the first step, ethyl acetate is treated with anhydrous hydrogen chloride to form ethyl chloride and acetic acid. The ethyl chloride is then reacted with a mixture of sodium azide and sodium hydroxide in the presence of a catalytic amount of copper(I) chloride to form 1-(2-oxoethyl)cyclopropane-1-carbonitrile. This reaction is highly exothermic and must be performed in a well-ventilated area.
properties
IUPAC Name |
1-(2-oxoethyl)cyclopropane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-5-6(1-2-6)3-4-8/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCQQIRGASJCQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC=O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Oxoethyl)cyclopropane-1-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-chlorophenyl)ethenesulfonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B6603503.png)





![2-[(4-acetylphenyl)sulfanyl]acetic acid](/img/structure/B6603571.png)




![11-(4-chlorophenyl)-4-(2,3-dihydro-1H-indole-1-carbonyl)-3,11-dimethyl-5,10-dioxatricyclo[7.4.0.0,2,6]trideca-1,3,6,8-tetraen-13-yl 5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B6603601.png)

![[N'-(adamantan-1-yl)carbamimidoyl]urea](/img/structure/B6603610.png)